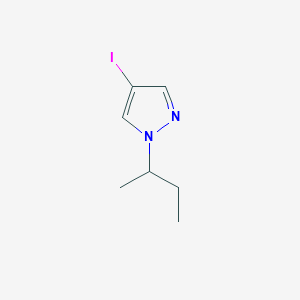

1-(sec-Butyl)-4-iodo-1H-pyrazole

Descripción general

Descripción

1-(sec-Butyl)-4-iodo-1H-pyrazole is an organic compound belonging to the class of aryl iodides. It features a pyrazole ring substituted with an iodine atom at the 4-position and a methylpropyl group at the 1-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-4-iodo-1H-pyrazole can be achieved through several methods. One common approach involves the iodination of a pyrazole precursor. For instance, the reaction of N-alkylated pyrazoles with iodine in the presence of a base such as sodium bicarbonate can yield the desired product . Another method involves the use of enaminones, hydrazines, and iodine in a cascade reaction to form 1,4-disubstituted pyrazoles .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Transition-metal-free methods, such as the one-pot preparation of 5-substituted 4-iodopyrazoles from N-alkylated hydrazines, are favored due to their simplicity and high yield .

Análisis De Reacciones Químicas

Types of Reactions: 1-(sec-Butyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions:

Iodination: Iodine and ammonium hydroxide are commonly used for iodination reactions.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are used under mild conditions for carbon-carbon bond formation.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bioactive Molecule Synthesis

1-(sec-Butyl)-4-iodo-1H-pyrazole serves as a crucial building block in the synthesis of bioactive molecules. Its iodine substitution enhances reactivity, making it suitable for developing pharmaceutical agents targeting various diseases, including cancer and inflammatory disorders. For example, derivatives of this compound have been investigated for their potential as P2Y12 antagonists, which are relevant in treating cardiovascular diseases.

Organic Synthesis

Complex Organic Molecules

The compound is utilized in organic synthesis to create complex structures, including heterocycles and natural product analogs. Its ability to undergo diverse chemical reactions allows chemists to explore new synthetic pathways. Notably, palladium-catalyzed coupling reactions involving this compound have yielded derivatives with enhanced biological activity.

Agricultural Chemistry

Agrochemical Development

Research indicates that pyrazole derivatives, including this compound, are being explored for their potential as agrochemicals. They may function as herbicides or fungicides, contributing to improved crop protection and yield. The structural features of this compound facilitate interactions with biological targets in plants and pests .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound has been employed to study enzyme inhibition mechanisms. Its interaction with specific enzymes can provide insights into metabolic pathways and therapeutic targets. For instance, compounds with similar structures have shown promise in inhibiting liver alcohol dehydrogenase, indicating potential applications in metabolic research .

Case Studies and Research Findings

The following table summarizes notable studies that highlight the applications and biological activities of this compound:

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Synthesis via Pd-catalyzed reactions | Effective against Gram-positive bacteria |

| Study 2 | Evaluated as a P2Y12 antagonist | Potential cardiovascular therapeutic |

| Study 3 | Tested for antifungal properties | Active against Candida albicans |

Notable Research Insights

- Antibacterial Efficacy : A derivative of this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development.

- Cardiovascular Applications : Preclinical trials indicated that compounds derived from this structure effectively inhibit platelet aggregation, suggesting utility in managing thrombotic diseases .

- Antifungal Studies : Another derivative exhibited significant antifungal activity with MIC values indicating effective inhibition against various fungal strains.

Mecanismo De Acción

The mechanism of action of 1-(sec-Butyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

4-Iodopyrazole: Shares the pyrazole core but lacks the methylpropyl group, making it less hydrophobic and potentially altering its reactivity.

4-Bromo-1-(methylpropyl)pyrazole: Similar structure with a bromine atom instead of iodine, which can affect the compound’s reactivity and biological activity.

Actividad Biológica

1-(sec-Butyl)-4-iodo-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sec-butyl group and an iodine atom at the 4-position. This unique structure contributes to its biological activity by influencing its interaction with molecular targets such as enzymes and receptors.

The mechanism of action of this compound involves:

- Target Interaction : The compound interacts with specific enzymes or receptors, modulating their activity. The presence of the iodine atom enhances binding affinity due to its electronegative properties, which can influence the interaction dynamics with active sites of target proteins.

- Biological Pathways : It may participate in various biological pathways, including those involved in inflammation and pain modulation. Its structural features allow it to form hydrogen bonds and other interactions critical for inhibiting or activating specific biological processes .

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds derived from pyrazoles have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory responses . In vitro studies have demonstrated that certain analogs can reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications for inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The compound's ability to inhibit bacterial growth was observed in assays against pathogens such as E. coli and S. aureus .

Antifungal Effects

In addition to antibacterial activity, this compound also exhibits antifungal properties. Research has indicated that it can inhibit the growth of certain fungi, making it a candidate for further investigation in antifungal drug development.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory potential of pyrazole derivatives, compounds similar to this compound were tested for their ability to inhibit TNF-α and IL-6 production. Results indicated up to 85% inhibition at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Testing : A comparative study evaluated various pyrazole derivatives against common bacterial strains. The results showed that this compound exhibited significant antimicrobial activity, particularly against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Structure-Activity Relationship (SAR) : Research on SAR has highlighted how modifications in the structure of pyrazoles influence their biological activity. For instance, the introduction of different alkyl groups or halogens can enhance or diminish their efficacy as enzyme inhibitors or antimicrobial agents .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-butan-2-yl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHFNXBDYILZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.